1,3,3-Trimethyl-5-oxocyclohexanecarboxylic acid
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Overview
Description
1,3,3-Trimethyl-5-oxocyclohexanecarboxylic acid: is a carboxylic acid with the molecular formula C10H16O3 and a molecular weight of 184.235 g/mol . This compound is known for its unique structure, which includes a cyclohexane ring substituted with three methyl groups and a keto group at the 5-position, along with a carboxylic acid group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,3-Trimethyl-5-oxocyclohexanecarboxylic acid typically involves the following steps:
Starting Material: The synthesis often begins with (3,5,5-trimethyl-2-cyclohexen-1-one).
Oxidation: Isophorone undergoes oxidation to form this compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve similar oxidation processes with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1,3,3-Trimethyl-5-oxocyclohexanecarboxylic acid can undergo various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohol derivatives.
Substitution: The carboxylic acid group can participate in substitution reactions to form esters, amides, or other derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Alcohols (for esterification), amines (for amidation).
Major Products
Oxidation: More oxidized carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Esters, amides, and other functionalized derivatives.
Scientific Research Applications
1,3,3-Trimethyl-5-oxocyclohexanecarboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Potential use in the study of enzyme-catalyzed reactions involving carboxylic acids.
Industry: Utilized in the synthesis of fine chemicals and intermediates for pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1,3,3-Trimethyl-5-oxocyclohexanecarboxylic acid involves its interaction with various molecular targets:
Enzymes: It can act as a substrate or inhibitor for enzymes that catalyze reactions involving carboxylic acids.
Pathways: Participates in metabolic pathways where it can be converted to other bioactive compounds.
Comparison with Similar Compounds
Similar Compounds
Cyclohexanecarboxylic acid: Lacks the keto and methyl substitutions, making it less sterically hindered.
3,5,5-Trimethylcyclohexanone: Similar structure but lacks the carboxylic acid group.
Isophorone: Precursor in the synthesis of 1,3,3-Trimethyl-5-oxocyclohexanecarboxylic acid, lacks the carboxylic acid group.
Uniqueness
This compound is unique due to its combination of a keto group, three methyl groups, and a carboxylic acid group on a cyclohexane ring
Properties
IUPAC Name |
1,3,3-trimethyl-5-oxocyclohexane-1-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O3/c1-9(2)4-7(11)5-10(3,6-9)8(12)13/h4-6H2,1-3H3,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGFBPPHVKLFHLR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)CC(C1)(C)C(=O)O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10648230 |
Source
|
Record name | 1,3,3-Trimethyl-5-oxocyclohexane-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10648230 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
91057-32-8 |
Source
|
Record name | 1,3,3-Trimethyl-5-oxocyclohexane-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10648230 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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